![molecular formula C12H17Cl2FN6 B1448266 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1351614-10-2](/img/structure/B1448266.png)
1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Overview
Description
“1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride” is a compound with the molecular formula C12H17Cl2FN6 . It has a molecular weight of 335.21 g/mol . The compound is also known by other names such as “1351614-10-2”, “1- [ [1- (4-fluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride”, and "1- ( [1- (4-FLUOROPHENYL)-1H-TETRAZOL-5-YL]METHYL)PIPERAZINE DIHYDROCHLORIDE" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives were synthesized under mild conditions using different aryl/alkyl halides and heterocyclic alkyl halides with 1-[bis(4-fluorophenyl)-methyl]piperazine in the presence of powdered potassium carbonate in N,N-dimethylformamide .Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI string for the compound is “InChI=1S/C12H15FN6.2ClH/c13-10-1-3-11 (4-2-10)19-12 (15-16-17-19)9-18-7-5-14-6-8-18;;/h1-4,14H,5-9H2;2*1H” and the canonical SMILES string is "C1CN (CCN1)CC2=NN=NN2C3=CC=C (C=C3)F.Cl.Cl" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 334.0875781 g/mol and the monoisotopic mass is also 334.0875781 g/mol . The topological polar surface area of the compound is 58.9 Ų .Scientific Research Applications
Synthesis of N,N-disubstituted Piperazine
This compound has been used in the synthesis of N,N-disubstituted piperazine . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. N,N-disubstituted piperazines have a wide range of applications in medicinal chemistry due to their bioactive properties.
Major Metabolite of Niaprazine
The compound is a major metabolite of niaprazine , a sedative and hypnotic drug. Niaprazine is primarily used in the treatment of sleep disorders. The metabolism of niaprazine in the body produces this compound, which may contribute to the therapeutic effects of the drug.
Chemokine Antagonists
The compound can be used as a precursor in the synthesis of chemokine antagonists . Chemokines are a family of small cytokines or proteins secreted by cells. Their function is to induce directed chemotaxis in nearby responsive cells. Antagonists of chemokines can be used in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Pyrido[1,2-a]benzimidazoles
It can also be used in the synthesis of pyrido[1,2-a]benzimidazoles , which have shown cytotoxic and antiplasmodial activity. These compounds could potentially be used in the development of new anticancer and antimalarial drugs.
Pyrimidine Derivatives
The compound can be used in the synthesis of pyrimidine derivatives , which have been found to inhibit cholinesterase and Aβ-aggregation. These properties make them potential candidates for the treatment of Alzheimer’s disease.
Chlorokojic Acid Derivatives
Lastly, it can be used in the synthesis of chlorokojic acid derivatives , which have shown antibacterial and antiviral activities. These compounds could be used in the development of new antibiotics and antiviral drugs.
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
The primary target of 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is the H1 receptor . This receptor is a protein that binds histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions, causing contraction of smooth muscle and dilation of capillaries.
Mode of Action
1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride acts as an antagonist at the H1 receptor . It has a higher affinity to H1 receptors than histamine, meaning it can outcompete histamine for binding sites on the receptor . By blocking the H1 receptor, it prevents histamine from binding and exerting its effects, thereby reducing allergic reactions .
Biochemical Pathways
The compound’s action on the H1 receptor affects the histamine-mediated biochemical pathway . By blocking the H1 receptor, it inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability . This can help to alleviate symptoms of allergies.
Pharmacokinetics
It is known that the compound is well absorbed from the gut . It has a high protein binding rate of over 99% , and it is mainly metabolized by CYP2D6 . The elimination half-life ranges from 5 to 15 hours after a single dose, and from 18 to 19 days after multiple doses . The compound is excreted in the feces, with less than 1% excreted in the urine .
Result of Action
The result of the action of 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a reduction in the symptoms of allergies. By blocking the H1 receptor, it prevents histamine from exerting its effects, which include vasodilation, bronchoconstriction, and increased vascular permeability . This can help to alleviate symptoms such as itching, sneezing, runny nose, and watery eyes.
Action Environment
The action of 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride can be influenced by various environmental factors. For example, the presence of other drugs that also act on the H1 receptor could potentially affect its efficacy . Additionally, individual factors such as the patient’s age, health status, and genetic makeup could also influence how the compound is metabolized and excreted . .
properties
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN6.2ClH/c13-10-1-3-11(4-2-10)19-12(15-16-17-19)9-18-7-5-14-6-8-18;;/h1-4,14H,5-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLSWNQSTBZPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=NN2C3=CC=C(C=C3)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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